
Butyl(3-hydroxypropyl)nitrosamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl(3-hydroxypropyl)nitrosamine, also known as this compound, is a useful research compound. Its molecular formula is C7H16N2O2 and its molecular weight is 160.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
Butyl(3-hydroxypropyl)nitrosamine is characterized by its chemical formula C7H16N2O2. It belongs to a class of compounds known as nitrosamines, which are recognized for their potential carcinogenic effects. Understanding the structural attributes of this compound is crucial for assessing its reactivity and biological implications.
Toxicological Studies
Nitrosamines, including this compound, are often studied to evaluate their toxicological profiles. Research indicates that these compounds can induce various forms of cancer in experimental models. For instance:
- Carcinogenicity in Animal Models : Studies have demonstrated that this compound can lead to the development of tumors in the urinary bladder of rodents when administered at specific concentrations. The incidence of bladder tumors was observed at a concentration of 3 mM over prolonged exposure periods .
- Mechanisms of Action : The mutagenic potential of nitrosamines is often assessed using in vivo gene mutation assays. Such studies suggest that the mechanism of action involves DNA damage leading to mutations, which can subsequently result in tumor formation .
Regulatory Assessments
The presence of nitrosamines, including this compound, in pharmaceutical products has raised significant regulatory concerns. Various health agencies have established guidelines to limit exposure due to the carcinogenic risks associated with these compounds:
- Acceptable Daily Intake (ADI) : Regulatory frameworks suggest that the acceptable daily intake for nitrosamines should be conservatively estimated based on their mutagenicity data. For this compound, limits have been proposed based on comparative studies with other nitrosamines .
- Risk Assessment Protocols : The assessment protocols emphasize a weight-of-evidence approach that incorporates both chemical structure and biological activity to evaluate potential risks associated with exposure to nitrosamines in pharmaceuticals .
Case Studies
Several case studies illustrate the implications of this compound in scientific research:
- Bladder Cancer Induction : In a notable study involving male and female mice, administration of this compound resulted in a 100% incidence rate of bladder cancer after a specified treatment duration . Histological examinations revealed various tumor types, underscoring the compound's potent carcinogenicity.
- Comparative Analysis with Other Nitrosamines : Research comparing this compound with other related compounds has shown differing organ specificity for tumor induction. This highlights the importance of structural variations among nitrosamines in determining their carcinogenic potential .
Implications for Pharmaceutical Development
The detection and quantification of nitrosamines like this compound in drug formulations are critical for pharmaceutical safety:
- Quality Control Measures : Pharmaceutical manufacturers are required to implement stringent quality control measures to detect nitrosamine impurities during the production process . This includes analytical techniques such as chromatography and mass spectrometry.
- Impact on Drug Approval : The presence of nitrosamines can significantly affect the approval process for new drugs, necessitating comprehensive risk assessments and mitigation strategies to ensure patient safety .
Eigenschaften
CAS-Nummer |
51938-13-7 |
---|---|
Molekularformel |
C7H16N2O2 |
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
N-butyl-N-(3-hydroxypropyl)nitrous amide |
InChI |
InChI=1S/C7H16N2O2/c1-2-3-5-9(8-11)6-4-7-10/h10H,2-7H2,1H3 |
InChI-Schlüssel |
NXTAUOKPRBKNBV-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCO)N=O |
Kanonische SMILES |
CCCCN(CCCO)N=O |
Key on ui other cas no. |
51938-13-7 |
Synonyme |
utyl(3-hydroxypropyl)nitrosamine N-butyl-N-(3-hydroxypropyl)nitrosamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.